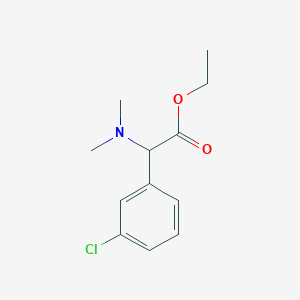

Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate

Description

Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate (CAS: 1007885-46-2) is a synthetic organic compound characterized by a meta-chlorophenyl group and a dimethylamino substituent attached to an ethyl acetate backbone. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 265.72 g/mol (calculated from ). Synthons like this are often used in medicinal chemistry for their ability to modulate biological activity through steric and electronic effects .

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate |

InChI |

InChI=1S/C12H16ClNO2/c1-4-16-12(15)11(14(2)3)9-6-5-7-10(13)8-9/h5-8,11H,4H2,1-3H3 |

InChI Key |

KFTLIESDDHMFRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Cl)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate typically involves the esterification of 2-(3-chlorophenyl)-2-(dimethylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 2-(3-chlorophenyl)-2-(dimethylamino)acetic acid and ethanol.

Substitution: Various substituted products depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate has the molecular formula and features a chlorophenyl group attached to a dimethylamino acetate structure. Its unique properties make it suitable for various applications, particularly in drug development.

Medicinal Chemistry

Pharmacological Applications:

- Antidepressant Activity: Research indicates that compounds similar to this compound exhibit potential antidepressant effects. The presence of the dimethylamino group is crucial for interacting with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are implicated in mood regulation .

- Analgesic Properties: this compound has been investigated for its analgesic properties, showing promise in pain management through modulation of pain pathways. Its efficacy in animal models has been documented, indicating potential for further clinical studies .

Case Studies:

- A study focusing on structurally related compounds demonstrated that modifications to the chlorophenyl group could enhance the binding affinity to target receptors involved in pain perception and mood disorders .

Synthesis and Chemical Reactions

Synthetic Pathways:

- The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with dimethylamine followed by esterification with ethyl acetate. This synthetic route allows for the efficient production of the compound with high purity levels suitable for research applications .

Reactivity Studies:

- The compound has been subjected to various reactivity studies, including nucleophilic substitutions and acylation reactions, which help elucidate its behavior in different chemical environments. Such studies are essential for understanding its potential as a pharmaceutical agent .

Toxicological Studies

Safety Assessments:

- Toxicological evaluations have been conducted to assess the safety profile of this compound. These assessments include acute toxicity tests and long-term exposure studies, which provide insights into its environmental impact and human health risks .

Ecotoxicity Data:

- The compound has shown low aquatic toxicity in preliminary studies, suggesting that it may pose minimal risk to aquatic ecosystems when used within regulated limits. This aspect is critical for compliance with environmental safety standards .

Industrial Applications

Potential Uses in Formulations:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Position Variations

- Ethyl 2-(4-Chlorophenyl)-2-(Dimethylamino)Acetate (hypothetical analog): Substituting the chlorine atom from the meta to para position (e.g., as seen in 2-(4-chlorophenyl)ethylamine; ) alters electronic distribution. However, meta substitution may enhance steric accessibility for interactions in biological systems .

- Ethyl 2-(3-Chlorophenyl)-2-Hydroxyacetate (CAS: 54395-28-7): Replacing the dimethylamino group with a hydroxyl group eliminates the basicity of the molecule, reducing solubility in non-polar solvents.

Functional Group Modifications

- Ethyl 2-(3-Chlorophenyl)-2,2-Difluoroacetate (CAS: 135334-14-4): The replacement of the dimethylamino group with two fluorine atoms introduces strong electronegativity, increasing resistance to metabolic degradation. Fluorine’s inductive effect could also enhance reactivity in nucleophilic substitutions .

- Ethyl Bromo(3-Chlorophenyl)Acetate (CAS: 41024-33-3): Substituting dimethylamino with bromine creates a highly electrophilic center, suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).

Performance in Polymer Chemistry

- Ethyl 4-(Dimethylamino)Benzoate vs. Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (72% vs. 58%) and superior mechanical properties in resin cements due to enhanced electron donation, whereas 2-(dimethylamino)ethyl methacrylate relies on co-initiators for reactivity (). This suggests that the spatial arrangement of the dimethylamino group in Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate could similarly optimize photopolymerization efficiency .

Key Findings and Implications

Electronic Effects: The dimethylamino group in the target compound enhances electron donation, improving reactivity in polymerization and coordination chemistry compared to halogenated analogs .

Substituent Position : Meta-chlorine substitution balances electronic and steric effects, offering advantages in drug design over para-substituted derivatives .

Functional Group Trade-offs: While fluorinated analogs () excel in stability, they lack the basicity required for protonation-dependent biological activity, a key feature of the dimethylamino variant .

Biological Activity

Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of substituted amino acids and esters, characterized by the presence of a chloro-substituted phenyl group and a dimethylamino group. Its molecular formula is , with a moderate density of and a boiling point of at .

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. It has been reported to act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for terminating neurotransmission by degrading acetylcholine in the synaptic cleft. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is significant in various neurological conditions .

Biological Activities

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that similar compounds exhibit significant inhibitory effects on both gram-positive and gram-negative bacteria.

- Cytotoxic Effects : Research has shown that this compound exhibits cytotoxicity against cancer cell lines. The degree of cytotoxicity varies based on concentration and specific cell type, indicating potential for further development as an anticancer agent .

- Neuroprotective Effects : The modulation of cholinergic activity suggests potential neuroprotective effects, particularly in conditions like Alzheimer's disease where cholinergic signaling is impaired .

Case Study: Anticancer Activity

A study explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at higher concentrations, the compound reduced cell viability significantly, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction through the activation of caspase pathways .

| Cell Line | Viability (%) at 100 µM | IC50 (µM) |

|---|---|---|

| HeLa | 25 | 45 |

| MCF-7 | 30 | 50 |

| A549 | 20 | 40 |

Research Findings: Acetylcholinesterase Inhibition

In another study focused on AChE inhibition, this compound was found to have an IC50 value comparable to known inhibitors, supporting its role in enhancing cholinergic neurotransmission .

| Compound | IC50 (µM) |

|---|---|

| This compound | 12 |

| Donepezil | 10 |

| Rivastigmine | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.